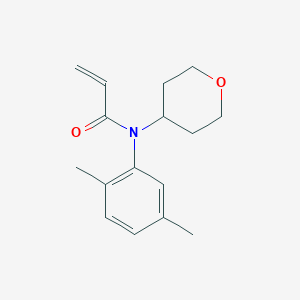

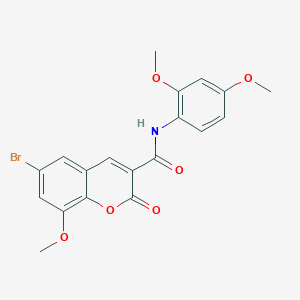

![molecular formula C14H10N2O B2467494 3-Methoxypyrido[1,2-a]indole-10-carbonitrile CAS No. 338981-81-0](/img/structure/B2467494.png)

3-Methoxypyrido[1,2-a]indole-10-carbonitrile

Übersicht

Beschreibung

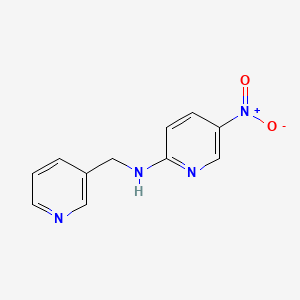

3-Methoxypyrido[1,2-a]indole-10-carbonitrile is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Methoxypyrido[1,2-a]indole-10-carbonitrile is 1S/C14H10N2O/c1-17-10-5-6-11-12(9-15)13-4-2-3-7-16(13)14(11)8-10/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Methoxypyrido[1,2-a]indole-10-carbonitrile is a solid compound . It has a molecular weight of 222.25 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A notable application is in the efficient synthesis of indol-3-yl pyridine and 2,2′-bipyridine derivatives, achieved through a one-pot multi-component reaction. This method is valued for its high yield and short reaction time, and it significantly contributes to the synthesis of these skeletons (Thirumurugan & Perumal, 2009).

- The compound has been used in the synthesis of 9-aminopyrido[1,2-a]indoles, showing a process that includes the formation of a push-pull enamine and intramolecular nucleophilic cyclization. These synthesized compounds exhibit fluorescence properties (Zalte et al., 2020).

Chemical Reactions and Applications

- It is involved in the DBU-catalyzed alkyne-imidate cyclization towards 1-Alkoxypyrazino[1,2-a]indole synthesis. This demonstrates its versatility in chemical reactions, broadening the scope of its applications (Festa et al., 2018).

- Another application is found in the alcohol-initiated dinitrile cyclization in basic media, leading to the formation of 1-alkoxypyrazino[1,2-a]indole-3-amines. This reveals its potential in synthesizing structurally unique and unstable compounds (Festa et al., 2018).

Role in Pharmaceutical Research

- Research has shown its derivatives, such as eudistomin derivatives, to be effective as phosphodiesterase inhibitors. This points to its potential in developing novel pharmaceutical compounds (Kobayashi et al., 1988).

Structural and Spectroscopic Analysis

- Its structural features have been extensively studied using methods like X-ray analysis, IR, NMR, and electronic spectroscopy. This contributes to understanding its optical properties and potential applications in various fields (Jukić et al., 2010).

Other Research Contributions

- It has been used to investigate the mechanism of an unusual decarboxylative cyclization, providing insights into complex chemical processes (Kende et al., 2004).

- Studies on its nucleophilic reactivities have contributed significantly to the understanding of indole chemistry (Lakhdar et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-methoxypyrido[1,2-a]indole-10-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-17-10-5-6-11-12(9-15)13-4-2-3-7-16(13)14(11)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTUIYAMZMOGOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326042 | |

| Record name | 3-methoxypyrido[1,2-a]indole-10-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Methoxypyrido[1,2-a]indole-10-carbonitrile | |

CAS RN |

338981-81-0 | |

| Record name | 3-methoxypyrido[1,2-a]indole-10-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

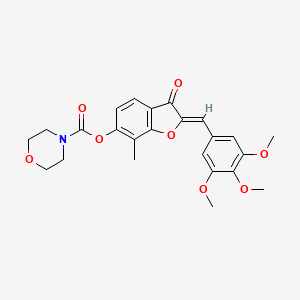

![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)

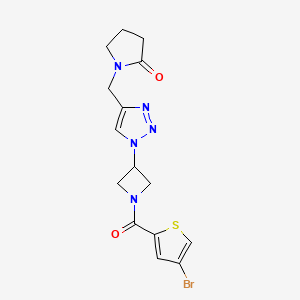

![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)

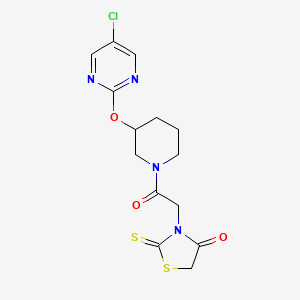

![5-Methyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2467415.png)

![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)

![3-(2-methoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2467430.png)